molecular formula C9H11FO2 B3106098 (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 156597-64-7

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No. B3106098
CAS RN: 156597-64-7
M. Wt: 170.18 g/mol
InChI Key: VLBOHPCLXJIASU-LURJTMIESA-N
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Description

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol, also known as 5-fluoro-2-methoxybenzyl alcohol or 5-FMOBA, is an organic compound with a wide range of applications in the laboratory and in scientific research. It is a white, crystalline solid with a strong, characteristic odor. 5-FMOBA has been used in various fields such as organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Organometallic Chemistry

The compound has been utilized in the study of organometallic chemistry. For instance, its activation by [Cp*RuCl(dippe)] led to the development of a series of allenylidene and alkenylcarbyne complexes, showcasing its versatility in creating varied organometallic structures (Bustelo, Jiménez-Tenorio, Puerta, & Valerga, 2007).

Antimicrobial Activity

A study demonstrated the synthesis of novel Schiff bases using derivatives of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. These compounds were evaluated for their antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Puthran et al., 2019).

Anticancer Research

In anticancer research, derivatives of this compound, specifically 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, were synthesized and tested for their cytotoxicity against human lung cancer cell lines. One such derivative showed potent antiproliferative activity, disrupting microtubule formation and inhibiting tumor growth in vivo (Suzuki et al., 2020).

Fluorescence Studies

The compound has been involved in fluorescence studies, particularly in the investigation of fluorescence quenching of boronic acid derivatives by aniline in alcohols. This research provides insights into the conformational changes and intermolecular interactions of the solutes (Geethanjali et al., 2015).

Liquid Crystal Research

It has also been used in synthesizing new chiral smectic mesogenes for liquid crystal research, demonstrating its application in materials science (Kula et al., 2010).

Environmental Biodegradation

The compound's derivatives have been studied for their environmental biodegradation by the white rot fungus Phanerochaete chrysosporium. This study is significant in understanding the microbial degradation pathways of similar compounds (Grifoll & Hammel, 1997).

Zinc Sensing

A derivative of (S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol was utilized in the development of a vanillinyl Schiff base as a fluorescent probe for zinc, demonstrating its use in bioimaging and zinc sensing applications (Bhanja et al., 2015).

properties

IUPAC Name

(1S)-1-(5-fluoro-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOHPCLXJIASU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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